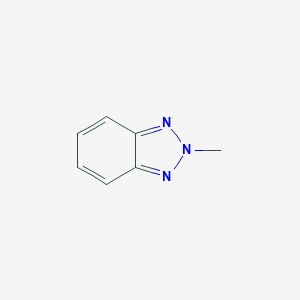

2-Methylbenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-8-6-4-2-3-5-7(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWORFEDVDWBHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168031 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16584-00-2 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVC67ET4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylbenzotriazole

Established Synthetic Routes to 2-Methylbenzotriazole and its Isomers

The formation of this compound is typically a two-step process: the synthesis of the parent benzotriazole (B28993) ring followed by N-methylation, where control of isomer formation is a key challenge.

Cyclization Reactions in this compound Synthesis

The foundational benzotriazole structure is most commonly synthesized through the intramolecular cyclization of o-phenylenediamine (B120857). This reaction is typically achieved by treating o-phenylenediamine with sodium nitrite (B80452) in an acidic medium, such as acetic acid. The process involves the diazotization of one of the amine groups, which then cyclizes to form the stable triazole ring fused to the benzene (B151609) ring. researchgate.netresearchgate.net

Other methods for forming the benzotriazole ring system include the reaction of dehydrobenzene (benzyne) with azides and the treatment of 1-chloro-2-nitrobenzene (B146284) or 1,2-dinitrobenzene (B166439) with hydrazine (B178648), which yields benzotriazol-1-ol. researchgate.net

Isomer Control and Regioselectivity in N-Methylation of Benzotriazoles

Once the benzotriazole ring is formed, N-methylation introduces the methyl group. However, this reaction typically yields a mixture of the two main positional isomers: 1-methylbenzotriazole (B83409) and this compound. The parent 1H-benzotriazole exists in two tautomeric forms, with the N1-H tautomer being the predominant species. researchgate.netresearchgate.net Direct alkylation, therefore, leads to substitution at either the N1 or N2 position.

The ratio of these isomers is highly dependent on the reaction conditions, including the choice of methylating agent, solvent, and base. For instance, the reaction of 1H-benzotriazole with methylating agents like methyl sulfate (B86663) or methyl iodide often produces a mixture where this compound is the major product, with some reports citing a 1-methyl to 2-methyl isomer ratio of approximately 5:17. researchgate.netresearchgate.net Conversely, using dimethyl carbonate as the methylating agent has been reported to produce a mixture with a 1-methyl to 2-methyl isomer ratio of about 1.5:1.

Controlling the regioselectivity is a significant challenge. Research has shown that using specific catalysts or reaction media can favor one isomer over the other. For example, biocatalytic methods using engineered methyltransferases have demonstrated high regioselectivity, achieving ratios greater than 99% for one isomer. researchgate.net Similarly, the use of ionic liquids as solvents has been shown to afford high regioselectivity, favoring the N1-alkylated product. clockss.org

Table 1: Regioselectivity in N-Methylation of Benzotriazole This table is interactive. Users can sort and filter the data.

| Methylating Agent | Catalyst/Base | Solvent | Typical Major Isomer | Reported 1-isomer:2-isomer Ratio |

|---|---|---|---|---|

| Methyl sulfate / Methyl iodide | None | - | This compound | ~5:17 |

| Alkyl halide | NaOH / NaOEt | - | 1-Methylbenzotriazole | Major N1 |

| Dimethyl carbonate | N,N,N,N-Tetramethylethylenediamine | - | 1-Methylbenzotriazole | ~1.5:1 |

| Iodoalkanes / Methyl tosylate | Engineered Methyltransferases | Buffer | High regioselectivity (>99%) | >99:1 or <1:99 |

| Alkyl halides | None | Ionic Liquid [Bmim][BF4] | 1-Methylbenzotriazole | >15:1 |

Derivatization Strategies for Functionalized this compound Compounds

Once isolated, this compound can be further modified to introduce various functional groups, enhancing its utility as a building block in organic synthesis.

Alkylation and Acylation Reactions

Further alkylation or acylation of this compound at a nitrogen position is not possible as there are no remaining N-H protons. However, electrophilic substitution reactions on the benzene ring, such as Friedel-Crafts alkylation and acylation, are theoretically possible. In practice, these reactions are challenging because the triazole ring acts as a deactivating group, making the benzene ring less susceptible to electrophilic attack. clockss.orglibretexts.orgucalgary.ca Friedel-Crafts reactions typically fail on aromatic rings substituted with strongly electron-withdrawing groups, and the benzotriazole moiety falls into this category. libretexts.orgucalgary.ca

Nucleophilic and Electrophilic Substitution on the Benzene Ring

Electrophilic substitution on the benzene ring of this compound is feasible, though the triazole ring's deactivating nature influences the reaction's facility and the position of substitution.

Electrophilic Substitution:

Nitration: The nitration of this compound has been shown to occur. For example, the nitration of 5-chloro-2-methylbenzotriazole with a nitrating mixture can yield 5-chloro-2-methyl-4-nitrobenzotriazole or, under more forceful conditions, 5-chloro-2-methyl-4,6-dinitrobenzotriazole. clockss.org Quantum-chemical studies support that nitration of this compound prefers the 4- and/or 7-positions.

Halogenation: Chlorination of this compound under exhaustive conditions (e.g., refluxing in aqua regia) leads to the formation of 2-methyl-4,5,6,7-tetrachloro-2H-benzotriazole, indicating that substitution occurs across all available positions on the benzene ring. researchgate.netsmolecule.com

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted benzene ring of this compound is generally not feasible. However, the introduction of a strong electron-withdrawing group, such as a nitro group, can activate the ring towards nucleophilic attack. For instance, the chlorine atom in 5-chloro-2-methyl-4-nitrobenzotriazole becomes activated and can undergo nucleophilic displacement by a nucleophile like hydrazine. clockss.org This strategy is a key method for further functionalization.

Formation of Amide, Ester, and Other Heterocyclic Linkages

Functionalized this compound derivatives are valuable precursors for creating more complex molecules, including those with amide, ester, and other heterocyclic linkages.

Amide Linkages: A direct route to an amide derivative involves starting with a functionalized benzotriazole. For example, 5-methylbenzotriazole can be reacted with 2-chloroethylamine (B1212225), followed by acylation of the resulting amine with an acyl chloride (like oleoyl (B10858665) chloride) to form a stable amide derivative linked to the N2 position of the triazole ring. ijpsonline.com

Ester Linkages: Benzotriazole-based reagents are widely used in synthesis. While most examples involve N-acylbenzotriazoles derived from 1H-benzotriazole, the principles can be extended. For instance, benzotriazolyl alkyl esters have been synthesized, which can serve as intermediates for further transformations. libretexts.org

Other Heterocyclic Linkages: Derivatives of this compound can be used to construct new, fused heterocyclic systems. The reaction of 5-amino-2-methylbenzotriazole with Michael acceptors like methyl propiolate can lead to the formation of pyridone and triazolo[4,5-f]quinoline structures through addition and subsequent thermal cyclization reactions. researchgate.net Similarly, the reaction of 5-chloro-2-methyl-4,6-dinitrobenzotriazole with hydrazine does not yield the expected fused triazole but instead results in a dimeric derivative, 5,5'-(Z)-diazene-1,2-diylbis(2-methyl-2H-1,2,3-benzotriazole), showcasing a unique heterocyclic transformation. clockss.org

Mechanistic Investigations of this compound Reactions

The study of reaction mechanisms involving this compound is crucial for understanding its reactivity and for the rational design of synthetic methodologies. These investigations often employ a combination of experimental techniques and computational modeling to elucidate the precise steps involved in chemical transformations.

Pathways of Oxidation and Reduction

The oxidation and reduction of the this compound scaffold have been investigated, particularly in the context of environmental degradation and synthetic transformations.

Oxidation: The oxidation of methylbenzotriazole isomers, particularly by hydroxyl radicals (•OH) in advanced oxidation processes (AOPs), has been a subject of theoretical and experimental study. For the related compound 1H-benzotriazole (BTri) and 4-methyl-1H-benzotriazole (4-TTri), degradation initiated by •OH is dominated by addition reactions rather than hydrogen abstraction. researchgate.net Theoretical calculations show that the reaction rate constants increase with temperature, indicating that higher temperatures facilitate degradation. researchgate.net The primary transformation products of BTri result from hydroxylation at various positions on the benzene ring, leading to intermediates like 4-hydroxy-benzotriazoles and 7-hydroxy-1H-benzotriazole. researchgate.net These can be further oxidized to dihydroxy species and eventually ring-opened products such as 1,2,3-triazole-4,5-dicarboxylic acid. researchgate.net

In a study of the gas-phase oxidation of the related compound 2-methylbenzothiazole (B86508) (MeBTH) by OH radicals, a key pathway involves the attack of the OH radical on the methyl group. nih.gov This proceeds through a hydrogen transfer to form a CH₂BTH radical and a water molecule, a process with a calculated activation barrier. nih.gov This radical intermediate then reacts with molecular oxygen (O₂) in a multi-stage process to ultimately yield an aldehyde product. nih.gov This highlights that oxidation can occur at the methyl substituent in addition to the aromatic ring.

Reduction: General chemical principles suggest that the reduction of this compound can lead to the corresponding amine. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride.

Proton Transfer and Catalytic Mechanisms

The involvement of this compound's parent compound, benzotriazole (BTAH), in catalytic reactions has been studied in depth, particularly in rhodium-catalyzed couplings with allenes. These studies provide significant insight into the proton transfer mechanisms that would be analogous for its methylated derivatives.

In the Rh(I)-catalyzed N²-selective coupling of benzotriazoles to allenes, mechanistic studies combining experimental (NMR, SC-XRD) and theoretical (DFT) methods have revised initial hypotheses. acs.orgnih.gov It was initially proposed that the reaction begins with an oxidative addition of the BTAH N–H bond to the rhodium center. acs.org However, further investigation revealed that dative coordination of the benzotriazole via its N³-atom occurs instead, leaving the N–H bond intact. acs.org

The catalytic cycle is now understood to involve a proton transfer from the coordinated benzotriazole to the allene. acs.orgnih.gov This process is facilitated by the isomerization of the N¹-coordinated BTAH to an N²-coordinated intermediate. nih.gov A key finding is the role of cationic rhodium species, which are catalytically relevant. acs.orgresearchgate.net The mechanism is described as a counteranion-assisted proton shuttling, which circumvents the need for a terminal rhodium hydride intermediate. nih.govresearchgate.net This ligand-assisted proton shuttle (LAPS) mechanism is crucial for the regioselective outcome of the reaction. researchgate.net

| Mechanistic Step | Description | Supporting Evidence |

| Initial Coordination | Benzotriazole coordinates to the Rh(I) center via its N³ atom, not through oxidative addition of the N-H bond. | Single Crystal X-ray Diffraction (SC-XRD) analysis. acs.org |

| Proton Transfer | The N-H proton is transferred directly to the coordinated allene. | Control experiments and DFT calculations. acs.orgnih.gov |

| Isomerization | N¹-BTAH isomerizes to N²-BTAH to achieve N² selectivity. | DFT calculations showing proton affinity differences. acs.org |

| Role of Cationic Species | Cationic Rh species, formed by chloride abstraction, are key to catalysis. | Experimental and computational data. nih.govresearchgate.net |

| Proton Shuttling | A counteranion assists in the shuttling of the proton from benzotriazole to the allene. | DFT modeling of the complete reaction path. nih.gov |

This table provides an interactive summary of the key mechanistic steps in the Rh(I)-catalyzed coupling of benzotriazoles and allenes.

Thermal Decomposition and Decarboxylation Pathways

The thermal behavior of benzotriazole derivatives is critical for assessing their stability and potential hazards. researchgate.net

Thermal Decomposition: Studies on the thermal decomposition of a methylbenzotriazole-amide derivative (MeBz-2-C18) showed it possesses superior thermal stability compared to a commercial benzotriazole oleamide (B13806) salt (T406). mdpi.com The initial decomposition temperature for MeBz-2-C18 was measured at 185.5 °C, with a maximum decomposition temperature of 374.4 °C. mdpi.com In contrast, the thermal decomposition of zinc(II) complexes with 1-methylbenzotriazole occurs at lower temperatures, with compounds like [Zn(NO3)2(Mebta)2] decomposing around 175°C. researchgate.net The thermal decomposition of 2-(2-azidophenyl)-5-methylbenzotriazole in decalin at 165-175°C results in nitrogen evolution and the formation of a mixture of dibenzo-tetraazapentalene isomers. datapdf.com

| Compound | Initial Decomposition Temp (°C) | Maximum Decomposition Temp (°C) | Residual Mass at 300°C (%) |

| MeBz-2-C18 | 185.5 | 374.4 | 89.3 |

| T406 | 76.8 | 221.1 | 11.0 |

| MeBz-2-Etn | 19.7 | 217.4 | Not Reported |

This interactive table compares the thermal stability of a this compound derivative with related compounds based on thermogravimetric analysis (TGA). mdpi.com

Decarboxylation Pathways: Decarboxylation pathways are relevant for specific derivatives, such as 1-alkoxycarbonylbenzotriazoles. researchgate.net The pyrolysis of these compounds can lead to decarboxylation and subsequent alkylation of the benzotriazole ring. For instance, heating methyl 1-benzotriazolecarboxylate results in an exothermic reaction that, after distillation, yields 1-methylbenzotriazole and this compound. researchgate.net While this reaction involves a derivative, it illustrates a fundamental thermal transformation pathway that includes decarboxylation followed by intramolecular rearrangement or intermolecular reaction. researchgate.net More recent investigations suggest that such reactions may proceed through free radical mechanisms under certain conditions. researchgate.net

Coordination Chemistry of 2 Methylbenzotriazole

Ligand Characteristics and Coordination Modes of 2-Methylbenzotriazole

The behavior of this compound as a ligand in metal complexes is defined by its potential donor atoms and the steric and electronic influence of the methyl group.

Monodentate and Multidentate Binding Behaviors

Research has confirmed the synthesis of coordination compounds between various transition metals—specifically copper, zinc, silver, and cobalt—and this compound. nih.gov In these complexes, it has been observed that benzotriazole (B28993) derivatives can coordinate to a metal center either as a neutral molecule or as a deprotonated anion. nih.gov

To provide context, the coordination behavior of the isomeric 1-Methylbenzotriazole (B83409) (1-Mebta) is overwhelmingly monodentate, with coordination occurring through the N3 atom. ekt.grtandfonline.com This is because the methyl group at the N1 position sterically hinders binding at that site, leaving N3 as the primary donor atom. tandfonline.com This monodentate N3 coordination is considered the sole mode of binding for 1-Mebta in the vast majority of its reported metal complexes. tandfonline.com However, in very rare cases, a bidentate bridging mode has been observed in select copper complexes, demonstrating some, albeit limited, flexibility. researchgate.net For this compound, the methyl group is on the central nitrogen of the triazole ring (N2), which suggests that coordination could potentially occur through either the N1 or N3 atoms.

Influence of Methyl Group on Coordination Geometry

The position of the methyl group is a critical factor in determining the resulting coordination geometry. In the well-studied 1-Methylbenzotriazole complexes, the methyl group at the N1 position directs coordination to the N3 atom. tandfonline.com This results in specific orientations of the planar ligand within the complex. For example, in the tetrahedral complex [CoCl2(1-Mebta)2], the dihedral angle between the two planar 1-Mebta ligands is approximately 40°. mdpi.com

Synthesis and Structural Elucidation of this compound Metal Complexes

The synthesis of metal complexes involving methyl-substituted benzotriazoles can yield both discrete molecular structures and extended polymeric frameworks, depending on the reaction conditions and the co-ligands used.

Preparation of Discrete Metal Complexes

Early studies reported the preparation of discrete coordination compounds of this compound with several transition metals, including copper, zinc, silver, and cobalt, outlining the synthetic methods and confirming their formulae. nih.gov

| Complex Formula | Metal Ion | Geometry | Reference |

|---|---|---|---|

| [ZnCl2(1-Mebta)2] | Zn(II) | Tetrahedral | scilit.net |

| Zn(1-Mebta)42 | Zn(II) | Tetrahedral | mdpi.com |

| [Fe2O(NO3)4(1-Mebta)4] | Fe(III) | Distorted Octahedral (per Fe) | mdpi.com |

| trans-[Co(NCS)2(MeOH)2(1-Mebta)2] | Co(II) | Octahedral | mdpi.com |

| [Cu2Cl4(1-Mebta)4] | Cu(II) | Dimer of sq. pyramidal | rsc.org |

Construction of Coordination Polymers and Frameworks

While the use of this compound in constructing coordination polymers or frameworks has not been specifically detailed in the provided research, its isomer, 1-Mebta, has been successfully employed as a ligand in the formation of such extended structures. ekt.gr

A notable example is the 1-D coordination polymer [Cu(N3)2(1-Mebta)]n, which features a unique corrugated tape structure. ekt.grtandfonline.com In this polymer, copper(II) ions are bridged by azido (B1232118) groups in both end-on (μ-1,1) and end-to-end (μ3-1,1,1) modes, with the 1-Mebta ligands acting as terminal monodentate ligands. ekt.gr The ability of ancillary bridging ligands, like azides or dicyanamide, to link metal centers is crucial for the construction of these polymeric architectures, with the benzotriazole ligand serving to complete the coordination sphere of the metal ion. ekt.grtandfonline.com This suggests a potential pathway for creating similar polymeric materials using this compound, should its coordination preferences be favorable.

Spectroscopic and Magnetic Properties of this compound Coordination Compounds

Detailed spectroscopic and magnetic characterizations are essential for understanding the structure and electronic properties of coordination compounds. Such data for this compound complexes are not extensively available. However, the analysis of 1-Mebta complexes provides a clear framework for the types of properties that would be investigated.

Solid-state IR and UV-Vis spectra are routinely used to characterize these compounds. ekt.gr In the IR spectra of 1-Mebta complexes, shifts in the ν(NNN) bands of the triazole ring to higher wavenumbers (e.g., from 1197 cm⁻¹ to ~1220 cm⁻¹) are indicative of coordination to the metal ion. mdpi.com Far-IR spectroscopy is used to identify metal-ligand vibrations, such as ν(Zn-N) and ν(Zn-X) (halide) bands. mdpi.com For example, in [Cu(N3)2(1-Mebta)]n, the UV-Vis spectrum shows a broad d-d band characteristic of an octahedral Cu(II) environment. ekt.gr

The magnetic properties of these complexes are of significant interest. Many complexes of 1-Mebta with paramagnetic ions like Cu(II), Co(II), and Fe(III) have been studied. The dinuclear complex [Cu2Cl4(1-Mebta)4] exhibits intramolecular ferromagnetic coupling. rsc.org In contrast, the 1D Mn(II) polymer bridged by dicyanamido ligands showed very weak antiferromagnetic exchange. mdpi.com The effective magnetic moment of an iron(III) nitrate (B79036) complex with 1-Mebta has also been measured to understand its electronic state. researchgate.net

| Complex | Spectroscopic Feature | Observation | Reference |

|---|---|---|---|

| [Zn(NO3)2(1-Mebta)2] | IR Spectroscopy | Bands for monodentate nitrato groups. | mdpi.com |

| oct-[Zn(NO3)2(1-Mebta)2] | IR Spectroscopy | Bands for bidentate nitrato groups. | mdpi.com |

| [Cu(N3)2(1-Mebta)]n | UV-Vis Spectroscopy | Broad d-d band at ~15,900 cm⁻¹ | ekt.gr |

| [ZnCl2(1-Mebta)] (thermal product) | Far-IR Spectroscopy | ν(Zn-Cl)t at 350 cm⁻¹, ν(Zn-Cl)b at 229 cm⁻¹ | mdpi.com |

Applications of this compound Metal Complexes in Catalysis and Materials

The ability of this compound to form stable complexes with a wide array of metal ions has led to their exploration in various applications, particularly in the fields of catalysis and materials science. tengerchemical.com The coordination of this compound to a metal center can influence the metal's electronic properties, stability, and reactivity, making the resulting complexes suitable for specific functions.

Catalytic Applications

While the broader family of benzotriazole derivatives has been recognized for its catalytic potential, the specific applications of this compound metal complexes in catalysis are an emerging area of research. colab.wsresearchgate.netrsc.org The stability that this compound imparts to metal ions is a valuable attribute for catalytic processes. For instance, polymer-supported benzotriazoles have demonstrated utility as catalysts in organic reactions, such as the condensation of aldehydes with aromatic amines to synthesize tetrahydroquinolines. acs.org Although detailed research on this compound complexes as catalysts is not extensively documented in the provided sources, the fundamental coordination chemistry suggests potential for their use in facilitating various chemical transformations. mdpi.com

Applications in Materials Science

The applications of this compound and its metal complexes are well-established in materials science, ranging from corrosion inhibition to the development of advanced coordination polymers. tengerchemical.commdpi.com

Corrosion Inhibition: One of the most significant industrial uses of this compound is as a corrosion inhibitor, especially for copper and its alloys. tengerchemical.com It functions by forming a durable, protective complex layer on the metal surface. This barrier prevents the electrochemical reactions that cause corrosion, thereby extending the lifespan of machinery and equipment in industries such as aerospace and automotive manufacturing. tengerchemical.com

Stabilizers in Polymers and Dyes: this compound is incorporated into plastics and coatings as a photostabilizer. tengerchemical.com Its function is to absorb ultraviolet (UV) radiation, which would otherwise degrade the material and cause discoloration. tengerchemical.comasianpubs.org Similarly, it is used as a stabilizer in the formulation of dyes and pigments, where it helps to maintain color quality and longevity. tengerchemical.com

Coordination Polymers and Advanced Materials: The coordination of this compound with various transition metals has yielded a rich variety of coordination polymers with diverse structures and properties. mdpi.comresearchgate.net These materials are of interest for their potential magnetic and optical applications. mdpi.com Researchers have synthesized and structurally characterized numerous complexes, revealing different coordination geometries depending on the metal ion and reaction conditions. mdpi.commdpi.com

For example, zinc(II) has been shown to form both tetrahedral and octahedral complexes with this compound. mdpi.comiucr.org Similarly, cobalt(II) complexes can adopt tetrahedral or octahedral geometries. mdpi.com The ligand typically coordinates in a monodentate fashion through one of the nitrogen atoms of the triazole ring. mdpi.com The ability to form extended structures is also evident in the creation of one-dimensional (1D) and three-dimensional (3D) heterometallic polymers, such as those containing Co(II)/Hg(II) or Ni(II)/Hg(II) bridged by thiocyanate (B1210189) ligands. researchgate.net

The table below summarizes some of the reported metal complexes of this compound and their observed coordination environments.

| Metal Ion | Complex Formula | Coordination Geometry | Reference(s) |

| Zinc(II) | [ZnCl₂(C₁₅H₁₃N₅)₂] | Distorted Tetrahedral | iucr.org |

| Zinc(II) | [Zn(NO₃)₂(Mebta)₂] | Tetrahedral & Octahedral Isomers | mdpi.com |

| Cobalt(II) | [CoCl₂(Mebta)₂] | Tetrahedral | mdpi.com |

| Cobalt(II) | trans-[Co(NCS)₂(Mebta)₄] | Octahedral | mdpi.com |

| Cobalt(II) | cis-[Co(NO₃)₂(Mebta)₂] | Distorted 6-coordinate | mdpi.com |

| Iron(II) | {[Fe{N(CN)₂}₂(Mebta)₂]}n | - | researchgate.net |

| Manganese(II) | {[Mn{N(CN)₂}₂(Mebta)₂]}n | - | researchgate.net |

| Copper(II) | {[Cu(N₃)₂(Mebta)]}n | 1D Coordination Polymer | mdpi.com |

The diverse applications of this compound in materials science are highlighted in the following table.

| Application Area | Description | Reference(s) |

| Corrosion Inhibition | Forms a protective film on metal surfaces, particularly copper and its alloys, to prevent corrosion. | tengerchemical.com |

| UV Stabilization | Used in plastics and coatings to absorb UV radiation and prevent material degradation. | tengerchemical.comasianpubs.org |

| Dye & Pigment Stabilization | Acts as a stabilizer to enhance color retention and quality. | tengerchemical.com |

| Coordination Polymers | Forms complexes with various metals leading to materials with interesting magnetic and optical properties. | mdpi.comresearchgate.netmdpi.com |

| Nuclear Waste Remediation | Benzotriazole-decorated graphene oxide has been shown to be effective in removing uranyl ions from wastewater. | mdpi.com |

Advanced Computational and Theoretical Studies of 2 Methylbenzotriazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of 2-Methylbenzotriazole. These methods solve approximations of the Schrödinger equation to determine the molecule's stable conformations and the distribution of its electrons.

Density Functional Theory (DFT) has become a primary method for the geometric optimization and conformational analysis of benzotriazole (B28993) derivatives. eurjchem.com By employing functionals like the B3LYP hybrid functional, often paired with basis sets such as 6-31G(d) or 6-311+G(d,p), researchers can accurately calculate the molecule's most stable three-dimensional structure. mdpi.comresearchgate.netscientificadvances.co.in These calculations provide optimized bond lengths, bond angles, and dihedral angles, confirming the planarity of the fused ring system. researchgate.net For instance, the geometry of this compound can be fully optimized to find its energy minimum, which is crucial for subsequent property predictions. mdpi.comscientificadvances.co.in The analysis of the electrostatic potential (ESP) on the molecular surface, also derived from DFT calculations, helps identify regions of positive and negative charge, which are key to understanding intermolecular interactions. mdpi.comnih.gov

Table 1: Representative Calculated Geometric Parameters for Benzotriazole Derivatives using DFT This table illustrates typical data obtained from DFT calculations for related benzotriazole structures, demonstrating the level of detail provided by this methodology. Specific values for this compound are calculated in dedicated studies.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) | Reference |

| Bond Length | C-N | ~1.35 Å | researchgate.net |

| Bond Length | N-N | ~1.34 Å | researchgate.net |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å | researchgate.net |

| Bond Angle | C-N-N | ~108° | researchgate.net |

| Bond Angle | N-N-N | ~109° | researchgate.net |

The parent compound, benzotriazole, can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. hhu.deru.nlpsu.edu The methylation of the triazole ring, as in this compound, "locks" the molecule into one specific tautomeric form. Ab initio calculations, which are based on first principles without empirical parameters, are essential for studying the relative stability of these tautomers. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, along with DFT, have been used to investigate this equilibrium. hhu.deresearchgate.net Results show that the relative stability is sensitive to the level of theory and the inclusion of electron correlation and zero-point energy corrections. hhu.deresearchgate.net

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity. scirp.org Theoretical studies have been conducted to determine the PA of methylated benzotriazoles. researchgate.netresearchgate.net Ab initio calculations revealed that 1-methylbenzotriazole (B83409) has a proton affinity that is 10.2 kcal/mol larger than that of 2H-benzotriazole. researchgate.netresearchgate.net This theoretical finding is in excellent agreement with experimental ion cyclotron resonance measurements, which showed that 1-methylbenzotriazole is 10.4 kcal/mol more basic than this compound. researchgate.netresearchgate.net This difference highlights how the position of the methyl group significantly influences the electronic properties and basicity of the nitrogen atoms in the triazole ring. Such calculations are crucial for designing molecules with specific pKa values. insilicominds.com

Table 2: Calculated and Experimental Proton Affinity Differences This table compares the theoretically calculated and experimentally measured differences in basicity between methylated benzotriazole isomers.

| Comparison | Method | Property | Value (kcal/mol) | Reference |

| 1H-Benzotriazole vs. 2H-Benzotriazole | Ab initio (6-31G) | Proton Affinity Difference | 10.2 | researchgate.netresearchgate.net |

| 1-Methylbenzotriazole vs. This compound | Ion Cyclotron Resonance (Expt.) | Basicity Difference | 10.4 | researchgate.netresearchgate.net |

Computational Spectroscopy and Photophysical Property Prediction

Computational methods are indispensable for interpreting and predicting the spectroscopic properties of molecules, providing a direct link between observed spectra and molecular structure. nsf.govspectroscopyonline.com

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of benzotriazole derivatives. longdom.org By performing frequency calculations on the optimized geometry, a set of theoretical vibrational modes can be obtained. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netlongdom.org Studies on the closely related 1-methylbenzotriazole have successfully used DFT with functionals like B3LYP and basis sets such as 6-311+G(d,p) to model experimental vibrational data. researchgate.netmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netmdpi.com These predictions are invaluable for assigning peaks in experimental NMR spectra.

The prediction of electronic spectra (UV-Vis) requires methods that can describe electronic excitations. Time-dependent DFT (TD-DFT) is the most common approach for this purpose. scientificadvances.co.in TD-DFT calculations on the ground-state optimized geometry yield vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. scientificadvances.co.in Such calculations have been used to confirm that the electronic transitions in methylated benzotriazoles are primarily π*←π in nature. researchgate.net

TD-DFT is a powerful tool for investigating the behavior of molecules in their electronically excited states, providing insights into their photophysical properties like fluorescence and phosphorescence. tandfonline.comresearchgate.net This method is used to calculate potential energy surfaces of excited states, which helps in understanding processes like excited-state intramolecular proton transfer (ESIPT) that are common in related heterocyclic systems. researchgate.net

For derivatives of this compound, TD-DFT calculations can explain their photophysical properties. acs.org For example, in a study of N-salicylidene-4-amino-2-methylbenzotriazole, which exhibits polymorphism-dependent fluorescence, TD-DFT calculations were used to explain how changes in molecular conformation between different crystal forms affect the electronic transitions and thus the emission color and quantum yield. acs.org These calculations can model the geometries of the first lowest excited state (S₁) and map the energy pathways for de-excitation, revealing whether processes are barrierless or involve an energy barrier. tandfonline.com

Mechanistic Insights and Reaction Pathway Modeling

Computational chemistry provides critical insights into how this compound participates in chemical reactions by modeling the full reaction pathways, including transition states and intermediates.

Computational modeling is also used to elucidate the role of benzotriazoles in complex organic and organometallic reactions. For instance, in the cross-dehydrogenative N-N coupling of amides and benzotriazoles, mechanistic experiments combined with theoretical considerations can probe the electronic demands of the reaction, revealing whether electron-rich or electron-poor benzotriazoles react faster. d-nb.info In a study of the Rhodium-catalyzed coupling of benzotriazoles to allenes, DFT calculations were essential to map out the reaction path, compare cationic versus neutral pathways, and understand the energetics of key steps like the formation of a rhodacycle intermediate. acs.org These models provide a level of mechanistic detail that is often inaccessible through experimental means alone. rsc.org

Computational Analysis of Reaction Intermediates and Transition States

Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping reaction pathways, and identifying the fleeting intermediates and high-energy transition states that govern reaction mechanisms and outcomes. numberanalytics.com These calculations allow for the optimization of molecular geometries and the determination of energy profiles, providing a clear picture of a reaction's progress. numberanalytics.come3s-conferences.org

One area of study involves the photophysical properties of this compound derivatives. For instance, in a study of N-salicylidene-4-amino-2-methylbenzotriazole, DFT calculations were employed to understand its unique luminescent properties. acs.org The analysis revealed that the torsion angle between the two planar portions of the molecule is a critical factor. acs.org This angle influences the equilibrium between the enol and keto forms of the molecule in the ground state, which act as key reaction intermediates. acs.org The calculations helped explain how changes in molecular conformation and π-overlap in different crystalline forms (polymorphs) lead to vastly different photophysical behaviors. acs.org

Table 1: Calculated HOMO-LUMO Energies and Gaps for Enol and Keto Forms of a this compound Derivative Data adapted from a study on N-salicylidene-4-amino-2-methylbenzotriazole. acs.org

| Molecular Form | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Enol | -5.87 | -1.95 | 3.92 |

| Keto | -5.63 | -2.71 | 2.92 |

Furthermore, computational studies have been used to investigate the mechanisms of catalytic reactions involving benzotriazoles. In the rhodium-catalyzed coupling of benzotriazoles with allenes, a combination of experimental and theoretical techniques was used to elucidate the reaction mechanism. acs.org DFT calculations were instrumental in exploring the potential reaction pathways and confirming the formation of specific cationic rhodium complexes, such as [Rh(DPEPhos)(BTAH)₂]⁺, which act as crucial intermediates. acs.org

Theoretical studies on the flash vacuum pyrolysis (FVP) of the related 1-methylbenzotriazole have also provided insight into potential reaction intermediates. DFT calculations support proposed reaction mechanisms where intermediates such as the N-methyliminocyclohexadienylidene diradical are formed, which then dictate the final products. researchgate.net

Simulation of Degradation Pathways and Thermochemistry

Simulations are crucial for predicting the thermal stability and degradation pathways of this compound derivatives, which is essential for their application as additives in materials like lubricants. mdpi.comnih.gov Thermogravimetric analysis (TGA) is often combined with computational modeling to understand how these molecules break down under thermal stress. mdpi.comnih.gov

For example, a study on an eco-friendly methylbenzotriazole-amide derivative (MeBz-2-C18), synthesized from 5-methylbenzotriazole, compared its thermal stability to a commercial additive, T406. mdpi.com The results showed that the derivative possessed significantly enhanced thermal stability. mdpi.com DFT calculations were used to probe the underlying reasons for this stability, suggesting that the covalently-bonded amide structure is more robust and that during friction, the amide bond is more likely to break, which helps in forming a protective film on metal surfaces. mdpi.comnih.govpreprints.org

Table 2: Thermal Decomposition Temperatures of this compound Derivatives Data from a comparative study of MeBz-2-C18 and T406. mdpi.com

| Compound | Initial Decomposition Temp. (°C) | Maximum Decomposition Temp. (°C) | Residual Mass at 300°C (%) |

|---|---|---|---|

| MeBz-2-C18 | 185.5 | 374.4 | 89.3 |

| MeBz-2-Etn | 19.7 | 217.4 | - |

| T406 (Commercial) | 76.8 | 221.1 | 11.0 |

Computational thermochemistry provides a deeper, quantitative understanding of degradation. High-level methods are used to calculate key parameters like gas-phase enthalpy of formation (ΔfH°m(g)). nih.gov For complex molecules like dinitrobenzotriazoles, simulations have identified competing primary decomposition pathways, such as C-NO₂ bond cleavage and nitro-nitrite isomerization. nih.gov These studies calculate the activation barriers for each pathway, revealing which mechanism is likely to dominate at different temperatures. nih.gov For instance, while nitro-nitrite isomerization may have a lower activation barrier, radical bond cleavage can become the dominant pathway at higher experimental temperatures due to a higher preexponential factor. nih.gov

The thermal decomposition of metal complexes containing methylbenzotriazole has also been investigated. Studies on zinc(II) complexes with 1-methylbenzotriazole, [ZnX₂(Mebta)₂], show that they decompose through stable intermediates, such as those with a 1:1 metal-to-ligand stoichiometry (ZnX₂(Mebta)). mdpi.com This step-wise degradation can be modeled to understand the thermal limits of such materials. mdpi.com

Environmental Science and Ecotoxicological Research of 2 Methylbenzotriazole

Environmental Occurrence and Distribution Studies

2-Methylbenzotriazole, often referred to as tolyltriazole (B104456) (a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole), is a corrosion inhibitor that has been widely detected in various environmental compartments due to its extensive use in industrial and household products, such as aircraft de-icing fluids and dishwasher detergents. nih.gov Its presence in wastewater, surface water, and groundwater is a result of its high water solubility and persistence, leading to incomplete removal during wastewater treatment processes. nih.govresearchgate.netnih.gov

Wastewater treatment plants (WWTPs) are considered a primary pathway for the entry of this compound into the aquatic environment. nih.govresearchgate.net Studies have consistently detected methylbenzotriazole isomers in both the influent and effluent of WWTPs. researchgate.netresearchgate.net For instance, monitoring of three different WWTPs over a year showed a high removal rate for 5-methyl-benzotriazole (>60%), but almost no removal for 4-methyl-benzotriazole. researchgate.net In another study, concentrations of 5-methylbenzotriazole in secondary treated wastewater were observed, with the highest levels occurring during winter months. rsc.org The interaction of 4- and 5-methyl-benzotriazoles with disinfectants like sodium hypochlorite (B82951) in tertiary treatment steps can also lead to the formation of chlorinated methyl-benzotriazole isomers, which are then released into the environment. researchgate.net

The discharge of treated wastewater leads to the contamination of surface waters. Monitoring studies in German rivers, including the Main, Hengstbach, and Hegbach, have detected both 4-methyl-1H-benzotriazole (4-Me-BT) and 5-methyl-1H-benzotriazole (5-Me-BT). nih.govresearchgate.net Similarly, these compounds have been found in all river water samples from major rivers in Taipei City. nih.gov Benzotriazoles, including the methyl derivatives, are now considered ubiquitous contaminants in the aquatic environment, ranking among the most abundant individual water pollutants. nih.govmdpi.com The presence of these compounds in airport runoff, due to their use in de-icing fluids, is another significant source of surface water contamination. mdpi.comoup.com

The persistence and mobility of methylbenzotriazoles also lead to their detection in groundwater. researchgate.netrsc.org Contaminated stormwater from airports, if not properly managed, can seep into the soil and groundwater, potentially affecting public drinking water supplies. mdpi.com Studies have confirmed the presence of benzotriazoles in groundwater samples, indicating their potential to migrate from surface contamination sources. researchgate.net

Monitoring studies have provided valuable data on the concentration levels of this compound isomers in various aquatic systems. These studies reveal temporal and spatial variations in concentration, often linked to specific sources and environmental conditions.

In a study of German rivers, the concentrations of 5-methyl-1H-benzotriazole (5Me-BT) ranged from 25 to 281 ng/L, and 4-methyl-1H-benzotriazole (4Me-BT) ranged from 25 to 952 ng/L. nih.govresearchgate.net In the major rivers of Taipei City, 5-methyl-1H-benzotriazole (5-MeBT) was detected in concentrations ranging from 22 to 235 ng/L. nih.gov A study in Switzerland found that tolyltriazole was generally 5-10 times less abundant than the parent compound, benzotriazole (B28993). nih.gov

The table below summarizes the concentration ranges of this compound isomers found in various river systems.

| Location | Compound | Concentration Range (ng/L) |

| Main and Hengstbach Rivers, Germany | 5-methyl-1H-benzotriazole (5Me-BT) | 25 - 281 |

| Main and Hengstbach Rivers, Germany | 4-methyl-1H-benzotriazole (4Me-BT) | 25 - 952 |

| Major Rivers, Taipei City | 5-methyl-1H-benzotriazole (5-MeBT) | 22 - 235 |

Data compiled from multiple scientific studies. nih.govresearchgate.netnih.gov

These concentrations can fluctuate based on factors such as wastewater discharge volumes, seasonal use of products containing these compounds (like de-icing fluids in winter), and the hydrological conditions of the rivers. nih.govrsc.orgnih.gov The ratio of different benzotriazole compounds, such as 1H-BT/(4Me-BT + 5Me-BT), has been suggested as a potential tool for source apportionment in environmental monitoring. nih.gov

Environmental Fate and Degradation Mechanisms

The biotic degradation of this compound is a key process influencing its persistence in the environment. This degradation is primarily carried out by microorganisms and plants.

Microbial Degradation: Microorganisms in activated sludge in wastewater treatment plants play a significant role in the degradation of some methylbenzotriazole isomers. researchgate.netdtu.dknih.gov However, the biodegradability varies significantly between the isomers. researchgate.net Studies have shown that 5-methyl-1H-benzotriazole is more readily biodegradable by activated sludge communities compared to 4-methyl-1H-benzotriazole, which shows little to no degradation. researchgate.netresearchgate.net Biodegradation half-lives in activated sludge have been reported as 8.5 days for 4-methyl-1H-benzotriazole and 0.9 days for 5-methyl-1H-benzotriazole. nih.govresearchgate.net The degradation process is often co-metabolic, meaning the microorganisms degrade the compound in the presence of another primary energy and carbon source. dtu.dknih.gov Attached biomass in systems like Moving Bed Biofilm Reactors (MBBR) has shown a higher biodegradation potential for these compounds compared to suspended biomass in conventional activated sludge systems. dtu.dknih.gov

Phytodegradation: Plants have also been shown to contribute to the degradation of methylbenzotriazoles. This process, known as phytodegradation, involves the uptake and enzymatic breakdown of the compounds by plants. Studies using horseradish plants and the fungus Phanerochaete chrysosporium have demonstrated the slow degradation of methylbenzotriazole. Research on sunflowers has also shown that they can degrade tolyltriazole (a mixture of 4- and 5-methylbenzotriazole) from hydroponic solutions. researchgate.net The degradation appears to be an enzymatic process occurring within the plant tissues, as the compounds could not be recovered by solvent extraction. researchgate.net However, at high concentrations (around 100 mg/L), these compounds can be toxic to plants. researchgate.net No significant degradation was observed in plant-free control experiments, indicating that abiotic processes like photolysis or extracellular enzyme activity were not the primary drivers of removal in these specific test systems. amazonaws.com

Abiotic processes, particularly photolysis, contribute to the transformation of this compound in the environment.

Photolysis: Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for methylbenzotriazoles in surface waters. The rate of photolysis is influenced by several environmental factors. Studies on 5-methylbenzotriazole (5-TTri) have shown that its photolysis follows first-order reaction kinetics, with half-lives ranging from 7.1 to 24.3 hours in various aqueous solutions under UV irradiation. nih.gov The photolysis rates are strongly dependent on the pH of the solution, decreasing as the pH increases. researchgate.netnih.gov The presence of other substances in the water can also affect photolysis. Metal ions like Cu²⁺ and Fe³⁺, as well as dissolved organic matter such as humic acid, have been found to have an inhibitory effect on the photolysis of 5-methylbenzotriazole. researchgate.netnih.gov Salinity, however, appears to have no significant effect on the photolysis rate. researchgate.netnih.gov

Hydrolysis and Redox Reactions: While photolysis is a key transformation process, other abiotic reactions can also play a role. Benzotriazoles are generally resistant to oxidation under typical environmental conditions. researchgate.net However, they can be readily degraded by the Fenton reaction, which involves the use of iron ions and hydrogen peroxide to generate highly reactive hydroxyl radicals. This indicates that under specific redox conditions, such as those created in advanced oxidation processes for water treatment, methylbenzotriazoles can be effectively degraded. Information on hydrolysis as a significant degradation pathway for this compound under typical environmental conditions is limited.

The degradation of this compound through both biotic and abiotic pathways leads to the formation of various transformation products (TPs). Identifying these products is crucial for understanding the complete environmental fate of the parent compound.

Biotic Transformation Products: During the microbial degradation of 5-methyl-1H-benzotriazole in activated sludge, a major transformation product identified is 1H-benzotriazole-5-carboxylic acid. nih.govresearchgate.net This product has also been found in wastewater effluents, confirming its environmental relevance. nih.govresearchgate.net Other potential reaction pathways during biodegradation include oxidation, alkylation, and hydroxylation, leading to a broad range of possible TPs. nih.gov In treatment wetlands, methylated and hydroxylated derivatives of benzotriazole have been identified as major transformation products in the effluent. researchgate.net

Abiotic Transformation Products: The abiotic transformation of this compound, particularly through photolysis, also generates distinct products. The phototransformation of 5-methylbenzotriazole (5-TTri) under UV irradiation has been proposed to yield products such as 4-methylaniline and N,N-diethylaniline-p-toluidine through the cleavage of the N-N and N-NH bonds in the triazole ring. nih.gov Photochemical degradation of the broader class of benzotriazoles can lead to the formation of oligomeric structures and, eventually, aniline (B41778). rsc.org In wastewater treatment, the reaction of 4- and 5-methyl-benzotriazoles with sodium hypochlorite during disinfection can produce several chloromethyl-benzotriazole isomers, which are then released into the environment. researchgate.net The table below lists some of the identified transformation products.

| Degradation Pathway | Parent Compound | Identified Transformation Product(s) |

| Microbial (Activated Sludge) | 5-methyl-1H-benzotriazole | 1H-benzotriazole-5-carboxylic acid |

| Photolysis (UV) | 5-methylbenzotriazole | 4-methylaniline, N,N-diethylaniline-p-toluidine |

| Disinfection (Wastewater) | 4- and 5-methyl-benzotriazole | Chloromethyl-benzotriazole isomers |

Data compiled from multiple scientific studies. researchgate.netnih.govresearchgate.netnih.gov

Persistence Assessment and Half-Life Determination

The environmental persistence of methylbenzotriazoles is a key factor in assessing their long-term impact. Generally, benzotriazoles are considered to be persistent in aquatic environments. canada.caresearchgate.net Studies have shown that while they may be resistant to biodegradation under some conditions, they can be degraded through other pathways.

The photolytic behavior of these compounds is an important degradation route. The direct photolysis half-life of 5-methyl-1H-benzotriazole (5-MeBT) has been measured at 14.0 hours. researchgate.netresearchgate.net In a real-world context, the half-life of 5-MeBT in river water was found to be 24.7 hours, indicating that natural attenuation through photodegradation occurs, though its effectiveness can be diminished in complex water matrices. researchgate.netresearchgate.net

Biodegradation studies have yielded varied results. While some research suggests that benzotriazoles are poorly eliminated during wastewater treatment processes, other studies have demonstrated that biodegradation is possible. nih.gov For instance, specific microbial consortia, particularly those acclimated to the compounds, have been shown to completely mineralize derivatives like 5-methylbenzotriazole. The isomers within tolyltriazole can exhibit different degradation potentials; studies have found that 5-methylbenzotriazole is biodegradable, whereas the 4-methyl isomer can be more recalcitrant.

Ecotoxicological Investigations of this compound

Ecotoxicological studies are crucial for understanding the potential harm of this compound and its isomers to environmental receptors. Research indicates that these compounds can cause harm to aquatic organisms at low concentrations. canada.ca

Acute and chronic toxicity tests have been conducted on various aquatic species to determine the hazardous concentrations of methylbenzotriazoles. The 5-methyl isomer (5-MeBT) has been shown to be more toxic than the parent compound, benzotriazole, and the 4-methyl isomer. nih.gov The sensitivity of organisms varies, with the bacterium Vibrio fischeri showing higher sensitivity than invertebrates like Ceriodaphnia dubia or fish like the fathead minnow (Pimephales promelas). nih.gov

A summary of key toxicity data for 5-Methylbenzotriazole is presented below.

| Organism Type | Species | Test Type | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|---|

| Algae | Desmodesmus subspicatus | Chronic (Growth Inhibition) | EC₁₀ | 2.86 | nih.govresearchgate.net |

| Invertebrate | Daphnia magna | Acute (48h) | EC₅₀ | 51.6 | nih.govresearchgate.net |

| Chronic (21-day Reproduction) | EC₁₀ | 5.93 | nih.govresearchgate.net | ||

| Invertebrate | Daphnia galeata | Acute (48h) | EC₅₀ | 8.13 | nih.govresearchgate.net |

| Chronic (Reproduction) | EC₁₀ | 0.40 | nih.govresearchgate.net |

Beyond acute toxicity, sublethal concentrations of methylbenzotriazoles may lead to other adverse effects, including endocrine disruption. plos.org Chronic exposure of the invertebrate Daphnia magna to 5-methylbenzotriazole resulted in an increased number of molts, which suggests a potential interference with the endocrine system that regulates this process. plos.org

Further research into the endocrine-disrupting properties has shown that 4-methylbenzotriazole can displace thyroxine (T4) from the transport protein transthyretin (TTR) in vitro, indicating a potential to disrupt the thyroid hormone system. nih.gov However, in a recombinant yeast estrogen screen (YES), neither 1H-benzotriazole nor 5-methylbenzotriazole exhibited estrogenic activity. nih.govresearchgate.net Studies on the parent compound, benzotriazole, have demonstrated adverse, sex-dependent effects on the endocrine system of the rare minnow (Gobiocypris rarus), affecting the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov These findings suggest that benzotriazoles as a class of compounds have the potential for endocrine disruption, although the specific mechanisms and effects can vary between different derivatives and species. plos.orgnih.gov

The environmental risk of chemicals like this compound is typically evaluated using a risk quotient (RQ) method. mdpi.comnih.gov This methodology provides a framework for comparing the expected environmental concentration of a substance with the concentration at which no adverse effects are expected to occur. mdpi.comcanada.ca

The Risk Quotient is calculated as the ratio of the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). mdpi.comnih.gov

RQ = MEC (or PEC) / PNEC

The resulting RQ value is compared against established thresholds to classify the level of risk: mdpi.com

RQ < 0.1 : Low risk

Biological Activities and Molecular Mechanisms of 2 Methylbenzotriazole Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 2-methylbenzotriazole have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of essential cellular processes and enzymatic pathways within these microorganisms.

Antibacterial and Antifungal Properties

Research has consistently shown that benzotriazole (B28993) derivatives, including those with a methyl group at the 2-position, possess significant antibacterial and antifungal properties. ijrar.orgresearchgate.net These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown efficacy against resilient strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain sulfonyl chloride derivatives of this compound have exhibited potent activity against MRSA with minimum inhibitory concentrations (MICs) as low as 15 µg/mL.

The antifungal activity of these derivatives is also well-documented. For example, a fluconazole (B54011) derivative incorporating a 5-methylbenzotriazole moiety demonstrated enhanced antifungal activity against Candida glabrata, with an MIC value of 12.5 µg/mL, which is more potent than fluconazole itself. hilarispublisher.com The introduction of a methyl group on the benzotriazole ring can significantly influence the antifungal potency of the parent compound. hilarispublisher.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Type | Target Organism | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Potent activity with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL. | |

| 5-Methylbenzotriazole substituted fluconazole derivative | Candida glabrata ATCC 3916 | Antifungal | Two-fold more potent than fluconazole, with an MIC of 12.5 µg/mL. | hilarispublisher.com |

| Trifluoromethyl-substituted benzimidazole (B57391) derivatives (related to benzotriazoles) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Comparable to nitrofurantoin (B1679001) with MIC values of 12.5–25 μg/mL. | nih.gov |

| 5,6-dimethyl-1H-benzotriazole | Acanthamoeba castellanii | Antiprotozoal | Showed higher efficacy than chlorohexidine. | researchgate.net |

Inhibition of Microbial Enzymes and Pathways

The antimicrobial action of this compound derivatives is often attributed to their ability to interfere with vital microbial enzymes and metabolic pathways. The benzotriazole nucleus can act as a pharmacophore that interacts with various biological targets. One proposed mechanism involves the inhibition of enzymes crucial for microbial survival. For instance, the metal-chelating properties of methylbenzotriazoles suggest they may inhibit certain enzyme systems by binding to metal centers, such as the copper in superoxide (B77818) dismutase. researchgate.net This interaction could disrupt respiratory processes in some microorganisms. researchgate.net

Furthermore, some benzotriazole derivatives have been investigated as inhibitors of cytochrome P450 14α-demethylase (14DM), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. ukaazpublications.com Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. The structural features of these derivatives, including the benzotriazole scaffold, are crucial for their interaction with the enzyme's active site.

Anticancer Potential and Molecular Targets

In addition to their antimicrobial properties, derivatives of this compound have garnered significant attention for their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines are often mediated through the induction of programmed cell death and the inhibition of key signaling molecules.

Induction of Apoptosis in Cancer Cells

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The induction of apoptosis is often characterized by DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. nih.gov

For example, certain benzotriazole-containing 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively induce apoptosis in MCF-7 breast cancer cells. hilarispublisher.com Flow cytometry analysis has confirmed the apoptotic-inducing capabilities of these compounds. hilarispublisher.com The process often involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. ijbiotech.com The activation of initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3) leads to the systematic dismantling of the cell. ijbiotech.com

Table 2: Anticancer Activity and Molecular Mechanisms of this compound Derivatives

| Compound/Derivative Type | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzotriazole containing 1,3,4-oxadiazole derivative | MCF-7 (breast cancer), HT29 (colon cancer) | FAK inhibition, Induction of apoptosis | Potent inhibitory activity with IC50 values of 5.68 and 10.21 µg/mL, respectively. | hilarispublisher.com |

| Benzotriazole based trimethoxybenzoate | KB (oral epidermoid carcinoma), H460 (non-small-cell lung), MKN45 (stomach) | HDAC inhibition | Remarkable antiproliferative activity with a mean IC50 value of 1.7 µg/mL. | hilarispublisher.com |

| Benzotriazole-based androstane (B1237026) aminosteroid | HeLa (cervical), SW480 (colon), A549 (lung), HepG2 (hepatic), SiHa (cervical) | Not specified | High potency with IC50 values ranging from 5.12-18.63 µmol/L. | hilarispublisher.com |

| Benzotriazole moiety bearing substituted imidazol-2-thiones | MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon) | Not specified | Potent activity with IC50 values of 3.57, 0.40, and 2.63 µM, respectively for compound BI9. | researchgate.net |

Role as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer. Consequently, they are attractive targets for anticancer drug development. Benzotriazole derivatives have shown promise as kinase inhibitors. ijrar.orgnih.gov For instance, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a derivative of benzotriazole, is a highly selective inhibitor of protein kinase 2 (CK2), an enzyme implicated in cell growth and proliferation. nih.gov

Building on this, various analogues, including methyl-substituted benzotriazoles, have been synthesized and evaluated for their inhibitory activity against different kinases. nih.gov The benzotriazole scaffold can serve as a core structure for designing potent and selective kinase inhibitors. For example, certain triazole and benzotriazole derivatives have been identified as novel inhibitors of p90 ribosomal S6 protein kinase 2 (RSK2), another enzyme involved in cancer progression. hilarispublisher.com

Other Biological Activities and Pharmacological Relevance

Beyond their antimicrobial and anticancer effects, derivatives of this compound have been reported to exhibit a variety of other biological activities, highlighting their versatility in medicinal chemistry. These activities include anti-inflammatory, antiviral, and antiprotozoal properties. researchgate.netresearchgate.netresearchgate.net

Some benzotriazole derivatives have shown analgesic and anti-inflammatory effects. nih.gov The ability of these compounds to modulate inflammatory pathways suggests their potential for treating inflammatory conditions. Furthermore, antiviral activity against a range of viruses has been reported for benzotriazole derivatives. researchgate.net The fusion of the benzotriazole ring with other heterocyclic systems, such as quinolones, can modulate their mode of action and enhance their biological profile. nih.gov

In the realm of antiparasitic agents, derivatives like 5,6-dimethyl-1H-benzotriazole have demonstrated significant activity against protozoa such as Acanthamoeba castellanii. researchgate.netresearchgate.net This opens avenues for the development of new treatments for parasitic infections. The broad spectrum of biological activities associated with this compound derivatives underscores their importance as a privileged scaffold in the design and discovery of new therapeutic agents. researchgate.netresearchgate.net

Radical Scavenging Properties

The benzotriazole structure is associated with antioxidant capabilities, and its derivatives are investigated for their ability to neutralize free radicals. This activity is crucial in mitigating cellular damage caused by oxidative stress.

Research has shown that certain this compound derivatives possess significant radical scavenging properties. For instance, 2-Methyl-2H-1,2,3-benzotriazol-5-amine is noted for its capacity to act as a radical scavenger, neutralizing free radicals that can lead to cellular damage. The antioxidant potential is also evident in other derivatives, such as N,N-Bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methanamine, which is utilized as an antioxidant in various industrial applications. cymitquimica.com The fundamental mechanism involves the benzotriazole moiety's ability to interact with and stabilize reactive oxygen species, including hydroxyl radicals. science.govresearchgate.net This inherent antioxidant activity forms a basis for exploring these compounds in conditions associated with oxidative stress.

Anthelmintic Activity

Several studies have highlighted the potential of benzotriazole derivatives as anthelmintic agents, which are drugs that expel parasitic worms. researchgate.net

The synthesis and evaluation of various N1-substituted benzotriazoles have demonstrated significant anthelmintic activity. scholarsresearchlibrary.comscholarsresearchlibrary.com In one study, a series of these derivatives were screened for their effectiveness against the Indian adult earthworm Pheretima posthuma, a common model organism used for this purpose due to its physiological resemblance to human intestinal roundworm parasites. scholarsresearchlibrary.comlpu.in The findings indicated that the synthesized compounds exhibited noteworthy activity. scholarsresearchlibrary.comscholarsresearchlibrary.com Further research suggests that the nature of the substituent on the benzotriazole ring plays a crucial role in the compound's efficacy. For example, derivatives featuring a nitro substituent have been reported to exhibit the most potent anthelmintic properties. lpu.in Additionally, derivatives with 1- and 2-carbamoyl substituents have also been identified as having anthelmintic activity. researchgate.net

| Compound Type | Key Finding | Model Organism | Reference |

|---|---|---|---|

| N1-Substituted Benzotriazoles | Exhibited significant anthelmintic activity. | Pheretima posthuma (Indian earthworm) | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| Benzotriazole derivatives with nitro substituent | Showed the best anthelmintic properties. | Not specified | lpu.in |

| Benzotriazoles with 1- and 2-carbamoyl substituents | Reported to have anthelmintic activity. | Not specified | researchgate.net |

Enzyme and Receptor Binding Studies

The interaction of this compound derivatives with various enzymes and cellular receptors is a key area of research, underpinning their potential therapeutic applications. These studies often involve molecular docking simulations and in vitro assays to determine binding affinities and inhibitory concentrations.

Derivatives of this compound have been shown to bind to a range of molecular targets. For example, 2-methyl-2H-1,2,3-benzotriazol-5-amine can bind to and modulate the activity of enzymes and receptors. The introduction of different functional groups can enhance this binding; a derivative containing a 4-chlorophenyl group at the 2-position and a methyl group at the 6-position is suggested to have enhanced binding to targets like Vascular Endothelial Growth Factor (VEGF).

More complex derivatives have shown potent and specific interactions. A novel compound, bis(3-(2H-benzo[d] scholarsresearchlibrary.comCurrent time information in Bangalore, IN.triazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane (TAJ1), demonstrated strong binding affinity with several proteins, including NEK7, NEK9, TP53, NF-KAPPA-B, and caspase-3. rsc.org Notably, it exhibited a particularly potent interaction with NEK2, with a binding energy of -10.5 kcal/mol, suggesting its potential as a NEK2 inhibitor. rsc.org

Other studies have identified benzotriazole derivatives as inhibitors of different enzymes. They have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and as ligands for serotonin (B10506) (5-HT) receptor subtypes. nih.gov Furthermore, a benzotriazole derivative containing a 1,3,4-oxadiazole moiety showed good inhibitory activity against Focal Adhesion Kinase (FAK) with IC50 values ranging from 0.9 to 1.5 µmol/L. hilarispublisher.com Another study reported on 3-aroylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgbenzotriazine 5-oxides as high-affinity ligands at the benzodiazepine (B76468) binding site on the GABA(A) receptor complex. researchgate.net

| Derivative | Target Enzyme/Receptor | Key Finding | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine | VEGF (Vascular Endothelial Growth Factor) | Suggested enhanced binding to target. | |

| bis(3-(2H-benzo[d] scholarsresearchlibrary.comCurrent time information in Bangalore, IN.triazol-2-yl)...)methane (TAJ1) | NEK2 | Potent interaction with a binding energy of -10.5 kcal/mol. | rsc.org |

| Benzotriazole containing 1,3,4-oxadiazole | FAK (Focal Adhesion Kinase) | Good inhibitory activity (IC50: 0.9-1.5 µmol/L). | hilarispublisher.com |

| Benzotriazole derivatives | PTP1B (Protein Tyrosine Phosphatase 1B) | Identified as inhibitors. | nih.gov |

| 3-aroylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgbenzotriazine 5-oxides | GABA(A)/Benzodiazepine Receptor Complex | Act as high-affinity ligands. | researchgate.net |

Advanced Applications and Functional Materials Derived from 2 Methylbenzotriazole

Development of Tribological Additives

The inherent anti-corrosion properties of benzotriazole (B28993) and its derivatives have led to their exploration as additives in lubricating oils to reduce friction and wear. Research has focused on designing new molecules that combine the protective nature of the methylbenzotriazole core with other functional groups to create high-performance tribological additives.

A key strategy in developing effective lubricant additives is to enhance their solubility and thermal stability in base oils. One approach involves the synthesis of methylbenzotriazole-amide derivatives, which covalently link the methylbenzotriazole moiety to long alkyl chains.

An example of this is the design and synthesis of an eco-friendly methylbenzotriazole-amide derivative, MeBz-2-C18. nih.govmdpi.com This compound was synthesized by first reacting 5-methylbenzotriazole with 2-chloroethylamine (B1212225) to form 5-methylbenzotriazole-2-ethylamine (MeBz-2-Etn). mdpi.com Subsequently, MeBz-2-Etn was reacted with oleoyl (B10858665) chloride in the presence of triethylamine (B128534) (Et₃N) and 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758) (DCM) to yield the final amide product, MeBz-2-C18. mdpi.com The structure of the synthesized compound was confirmed using various analytical techniques including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR). nih.govmdpi.com

Another approach involves the synthesis of borate (B1201080) esters containing benzotriazole groups. nih.gov For instance, a novel borate ester (NHB) was synthesized in a multi-step reaction involving boric acid, ethanolamine, and benzotriazole. nih.gov

The following table summarizes the key reactants and conditions for the synthesis of these derivatives.

| Derivative | Key Reactants | Synthesis Steps | Reference |

| MeBz-2-C18 | 5-methylbenzotriazole, 2-chloroethylamine, oleoyl chloride | 1. Substitution reaction to form MeBz-2-Etn. 2. Amidation reaction with oleoyl chloride. | mdpi.com |

| NHB (Borate Ester) | Boric acid, ethanolamine, benzotriazole | Multi-step reaction to incorporate boron, ethanolamine, and benzotriazole groups. | nih.gov |

The effectiveness of these additives lies in their ability to form a protective film on metal surfaces, thereby reducing friction and wear. The lubrication mechanism of methylbenzotriazole-amide derivatives like MeBz-2-C18 involves the formation of a boundary lubricating film. nih.gov

Studies have shown that MeBz-2-C18 exhibits stronger adsorption on metal surfaces compared to commercial additives like benzotriazole oleamide (B13806) salt (T406). nih.gov During friction, the amide bond in MeBz-2-C18 preferentially breaks, which helps to reduce the interfacial shear force. nih.gov This process promotes the formation of a protective film composed of iron oxides and organic nitrogen compounds. nih.govnih.gov

Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy-Energy Dispersive Spectrometry (SEM-EDS) have been employed to investigate the composition of these tribofilms. nih.govnih.gov For the NHB additive, the boundary lubrication film was found to contain organic nitrogen and inorganic salts such as BN, B₂O₃, FeOₓ, Fe-O-B, and FeB. nih.gov This mixed film is responsible for the improved tribological properties of the base oil. nih.gov

The tribological performance of these additives has been evaluated using standard tests, such as the four-ball tribometer. For example, a 0.5 wt.% addition of MeBz-2-C18 was found to reduce the average wear scar diameter by 21.6%, outperforming the commercial additive T406 which showed a 13.9% reduction. nih.gov

| Additive | Lubrication Mechanism | Film Composition | Performance Improvement | Reference |

| MeBz-2-C18 | Stronger surface adsorption, preferential breaking of amide bond. | Iron oxides, organic nitrogen compounds. | 21.6% reduction in wear scar diameter. | nih.gov |

| NHB (Borate Ester) | Tribochemical reaction with the steel surface. | Organic nitrogen, BN, B₂O₃, FeOₓ, Fe-O-B, FeB. | Excellent extreme pressure, anti-wear, and friction-reducing properties. | nih.gov |

For a lubricant additive to be practical, it must exhibit good thermal and storage stability. The covalently-bonded structure of MeBz-2-C18 contributes to its superior thermal stability compared to salt-based additives. nih.gov Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these compounds. nih.govmdpi.com